N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with the molecular formula C17H19BrN2O5S and a molecular weight of 443.31216 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions may vary, but common reagents include bromine, methylsulfonyl chloride, and acetic anhydride . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:
2-[4-bromo(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with different positions of the methoxy groups, which may affect its reactivity and applications.
2-[4-chloro(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide: The substitution of bromine with chlorine can lead to differences in chemical properties and biological activities.
2-[4-bromo(ethylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide: The presence of an ethylsulfonyl group instead of a methylsulfonyl group can influence the compound’s reactivity and applications.
Properties
Molecular Formula |
C17H19BrN2O5S |
---|---|
Molecular Weight |
443.3g/mol |
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19BrN2O5S/c1-24-15-9-6-13(10-16(15)25-2)19-17(21)11-20(26(3,22)23)14-7-4-12(18)5-8-14/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
SYPRUENJKCFKOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC |
Origin of Product |
United States |
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